molecular formula C23H23N3OS B11444878 4-(butan-2-ylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-(butan-2-ylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11444878
M. Wt: 389.5 g/mol
InChI Key: HYJPZEXZUFBKPN-UHFFFAOYSA-N
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Description

4-(butan-2-ylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with butan-2-ylsulfanyl, 4-methoxyphenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butan-2-ylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

4-(butan-2-ylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often include specific temperature, pressure, and solvent conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(butan-2-ylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(butan-2-ylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(butan-2-ylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine include other pyrrolo[2,3-d]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

Molecular Formula

C23H23N3OS

Molecular Weight

389.5 g/mol

IUPAC Name

4-butan-2-ylsulfanyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C23H23N3OS/c1-4-16(2)28-23-21-20(17-8-6-5-7-9-17)14-26(22(21)24-15-25-23)18-10-12-19(27-3)13-11-18/h5-16H,4H2,1-3H3

InChI Key

HYJPZEXZUFBKPN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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